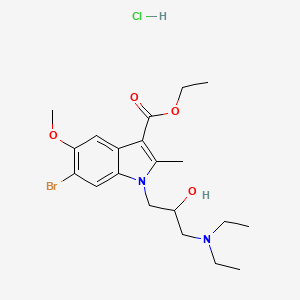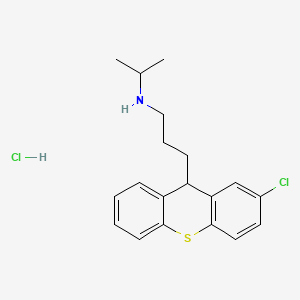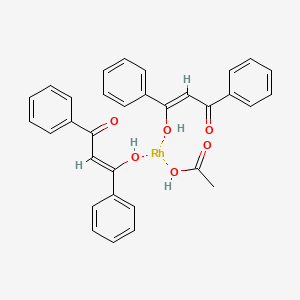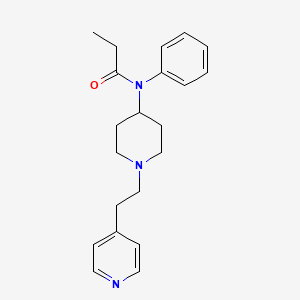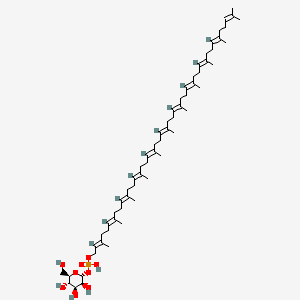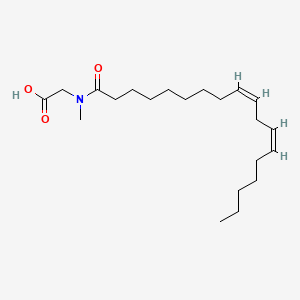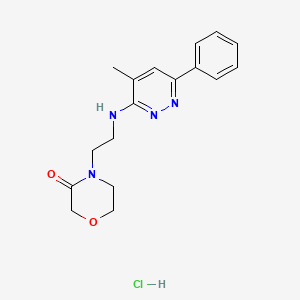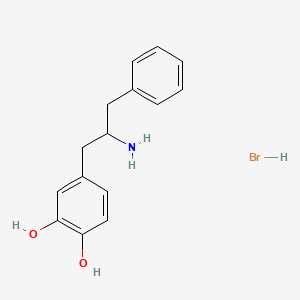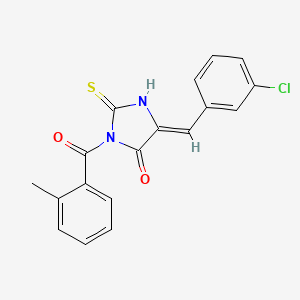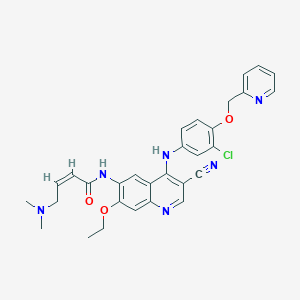
cis-Neratinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Neratinib is a potent, irreversible, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including EGFR, HER2, and HER4 . It is primarily used in the treatment of HER2-positive breast cancer . The compound is known for its ability to bind covalently to its targets, thereby blocking signal transduction pathways that promote cancer cell proliferation .
Preparation Methods
The synthesis of cis-Neratinib involves several key steps. One common method is the Wittig–Horner reaction, which is used to form the 6-position side chain of the molecule . This reaction involves the use of ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal . Another method involves the coupling of 4-chloro-3-cyano-7-ethoxy-6-N-acetaminoquinoline with 3-chloro-4-(2-pyridinylmethoxy)-aniline, followed by deacetylation and alkalization to yield the free base . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
cis-Neratinib undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Substitution reactions are common in the synthesis of this compound, particularly in the formation of its side chains.
Common reagents used in these reactions include oxalyl chloride, which is highly corrosive and toxic . The major products formed from these reactions are intermediates that are further processed to yield the final compound.
Scientific Research Applications
Mechanism of Action
cis-Neratinib exerts its effects by binding irreversibly to EGFR, HER2, and HER4 . This binding prevents the autophosphorylation of tyrosine residues on these receptors, thereby inhibiting downstream signaling pathways such as the mitogen-activated protein kinase and Akt pathways . These pathways are crucial for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
cis-Neratinib is unique in its ability to irreversibly inhibit multiple members of the EGFR family. Similar compounds include:
Lapatinib: Another tyrosine kinase inhibitor that targets EGFR and HER2 but does not bind irreversibly.
Afatinib: An irreversible inhibitor of EGFR, HER2, and HER4, similar to this compound.
Dovitinib: A tyrosine kinase inhibitor that also targets multiple receptors but has a different mechanism of action.
This compound’s irreversible binding and broad target range make it particularly effective in treating cancers that have developed resistance to other therapies .
Properties
CAS No. |
2186660-79-5 |
|---|---|
Molecular Formula |
C30H29ClN6O3 |
Molecular Weight |
557.0 g/mol |
IUPAC Name |
(Z)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7- |
InChI Key |
JWNPDZNEKVCWMY-CLFYSBASSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C\CN(C)C |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


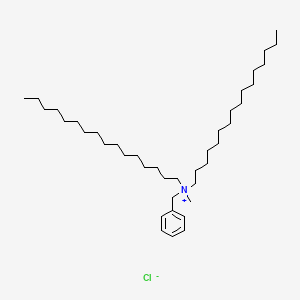
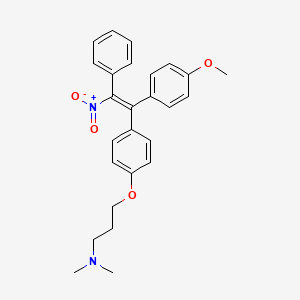
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)
